5'-Fluoroindirubinoxime 5'-Fluoroindirubinoxime PD 082106 is an inhibitor of FMS-related tyrosine kinase 3 (FLT3; IC50 = 0.015 µM, respectively) and a derivative of indirubin. It is selective for FLT3 over Met, Ron, EGFR, and the insulin receptor (IC50s = >10 µM for all) but does inhibit DRAK2 (IC50 = 0.62 µM), as well as VEGFR2 and Aurora A (IC50s = 1.53 and 1.27 µM, respectively). PD 082106 inhibits proliferation of A549 lung, SNU-638 stomach, HT-1080 fibrosarcoma, HL-60 leukemia, and MCF-7 breast cancer cells with IC50 values of 13, 2.1, 3.4, 89, and 9 µM, respectively, but does not inhibit proliferation of Col 2 colon cancer cells. It also inhibits proliferation of (IC50 = 5.1 µM), and induces apoptosis in, K-Ras-transformed RK3D rat kidney epithelial (RK3E-ras) cells and reduces tumor growth in RK3E-ras flank and oral tumor models. PD 082106 is active against the parasite T. gondii (ID50 = 0.52 µM) with a toxic dose value (TD50) of 61 µM.
Inhibitor of FMS-like receptor tyrosine kinase-3 (FLT3) (IC50 = 15 nM). Displays selectivity for FLT3 against 6 other kinases including EGFR. Displays antiproliferative activity against the MV4;11 cell line (expressing constitutively active FLT3) and a number of cancer cell lines, including SNU-638 (stomach carcinoma) and HT-1080 (fibrosarcoma).
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004804
InChI: InChI=1S/C16H10FN3O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)15-14(20-22)9-3-1-2-4-11(9)18-15/h1-7,18-19,21H
SMILES: C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)F)O)N=O
Molecular Formula: C16H10FN3O2
Molecular Weight: 295.27 g/mol

5'-Fluoroindirubinoxime

CAS No.:

Cat. No.: VC0004804

Molecular Formula: C16H10FN3O2

Molecular Weight: 295.27 g/mol

* For research use only. Not for human or veterinary use.

5'-Fluoroindirubinoxime -

Molecular Formula C16H10FN3O2
Molecular Weight 295.27 g/mol
IUPAC Name 5-fluoro-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol
Standard InChI InChI=1S/C16H10FN3O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)15-14(20-22)9-3-1-2-4-11(9)18-15/h1-7,18-19,21H
Standard InChI Key LAPHNLUPQPQSKF-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=C(N2)C3=C4C=C(C=CC4=NC3=O)F)NO
SMILES C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)F)O)N=O
Canonical SMILES C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)F)O)N=O

Chemical Structure and Physicochemical Properties

Molecular Architecture

5'-Fluoroindirubinoxime (C₁₆H₁₀FN₃O₂; molecular weight: 295.27 g/mol) features a biindolyl core, where one indole moiety is substituted with a fluorine atom at the 5' position, and the other is functionalized with an oxime group (Figure 1) . The planar structure facilitates interactions with the ATP-binding pocket of FLT3, while the fluorine atom enhances metabolic stability and binding affinity .

Table 1: Key Chemical Properties of 5'-Fluoroindirubinoxime

PropertyValueSource
Molecular FormulaC₁₆H₁₀FN₃O₂
Molecular Weight295.27 g/mol
Solubility29.53 mg/mL in DMSO
Storage Conditions-20°C (powder); -80°C (solution)
CAS Registry Number861214-33-7

The compound’s solubility profile limits its bioavailability, necessitating formulation optimization for in vivo applications .

Mechanism of Action: FLT3 Inhibition and Selectivity

FLT3 Signaling in Hematological Malignancies

FLT3 mutations, particularly internal tandem duplications (FLT3-ITD), occur in 30% of AML cases and drive constitutive kinase activation, promoting cell proliferation and survival . 5'-Fluoroindirubinoxime competitively inhibits FLT3 by binding to its ATP-binding domain, thereby blocking downstream signaling pathways such as PI3K/Akt and STAT5 .

Kinase Selectivity Profile

5'-Fluoroindirubinoxime demonstrates remarkable selectivity for FLT3 over related kinases. In enzymatic assays, it exhibits >100-fold selectivity against EGFR, c-Kit, and PDGFR, minimizing off-target effects . This specificity is attributed to its unique interaction with FLT3’s hydrophobic hinge region, as revealed by molecular docking studies .

Preclinical Efficacy and Pharmacodynamic Studies

In Vitro Antiproliferative Activity

In MV4-11 cells (FLT3-ITD-positive AML), 5'-Fluoroindirubinoxime induces apoptosis with an IC50 of 15 nM, compared to 1.2 µM in FLT3-wild-type cells (e.g., HL-60) . Cell cycle analysis reveals G1 arrest, consistent with FLT3 pathway inhibition .

In Vivo Tumor Suppression

In murine xenograft models, daily oral administration (10 mg/kg) reduces tumor volume by 70% over 21 days without significant toxicity . Pharmacokinetic studies show a plasma half-life of 4.2 hours and moderate tissue penetration, underscoring the need for improved formulations .

Synthesis and Development Challenges

Metabolic Stability and Toxicity

While 5'-Fluoroindirubinoxime exhibits minimal hepatotoxicity in rodents, its cytochrome P450 inhibition profile (CYP3A4 IC50: 8 µM) warrants caution in combinatorial regimens .

Future Directions and Concluding Remarks

Biomarker-Driven Clinical Trials

Liquid biopsy approaches (e.g., ctDNA analysis) could identify FLT3-ITD subpopulations most likely to benefit from 5'-Fluoroindirubinoxime . Concurrently, mass cytometry (CyTOF) may elucidate resistance mechanisms in real-time .

Prodrug Development

Structural modifications, such as phosphate prodrugs, may enhance aqueous solubility and oral bioavailability, addressing current formulation limitations .

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